molecular formula C18H15ClN2O3S B4845994 2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

Cat. No. B4845994
M. Wt: 374.8 g/mol
InChI Key: DOZSLKGAGRKQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also commonly known as CP-47,497 or simply CP-47. CP-47 is a synthetic cannabinoid that has been shown to have a high affinity for the CB1 receptor, which is primarily found in the central nervous system.

Mechanism of Action

CP-47 exerts its effects by binding to the CB1 receptor in the central nervous system. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. These signaling pathways ultimately lead to the modulation of various physiological processes, including pain, mood, appetite, and immune function.
Biochemical and Physiological Effects:
CP-47 has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of pain perception, the regulation of appetite, the modulation of immune function, and the regulation of mood. CP-47 has also been shown to have neuroprotective effects, which may have potential therapeutic applications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-47 in lab experiments is its high affinity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using CP-47 is its potential for off-target effects. CP-47 has been shown to have a high affinity for other receptors, including the CB2 receptor and the sigma-1 receptor. This can make it difficult to attribute specific effects to the activation of the CB1 receptor alone.

Future Directions

There are several future directions for research on CP-47. One area of research is the development of more selective CB1 receptor agonists that can be used to study the endocannabinoid system with greater specificity. Another area of research is the investigation of the potential therapeutic applications of CP-47, particularly in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of CP-47 and its potential for off-target effects.

Scientific Research Applications

CP-47 has been primarily used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a critical role in regulating a wide range of physiological processes, including pain, mood, appetite, and immune function. CP-47 has been shown to have a high affinity for the CB1 receptor, which is the primary receptor in the endocannabinoid system. This makes CP-47 a valuable tool for studying the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-12-5-4-8-14(9-12)21-17(23)10-15(18(21)24)25-11-16(22)20-13-6-2-1-3-7-13/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZSLKGAGRKQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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